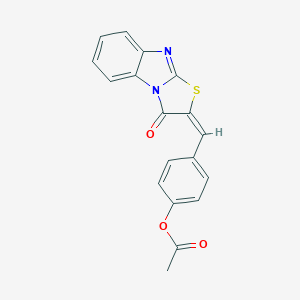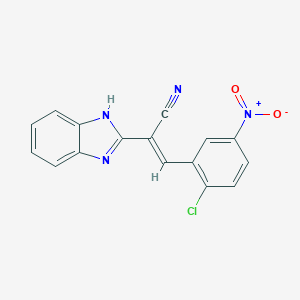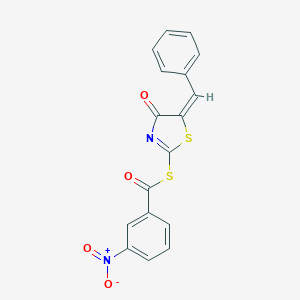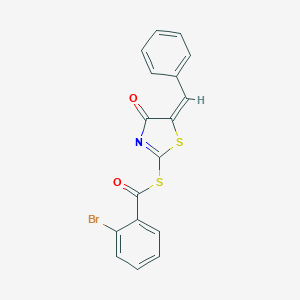![molecular formula C21H19BrN4O3S2 B413770 14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B413770.png)
14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one is a complex heterocyclic molecule It features a unique structure that combines multiple functional groups and heteroatoms, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold, followed by the introduction of the 4-bromophenyl and oxoethyl groups through nucleophilic substitution and condensation reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines
科学研究应用
3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for biological assays and drug development.
Medicine: The compound’s pharmacophoric elements suggest potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives: Thiophene-containing compounds are known for their wide range of therapeutic properties, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one lies in its complex structure, which combines multiple pharmacophoric elements. This structural complexity may result in unique biological activities and therapeutic potential, distinguishing it from other similar compounds.
属性
分子式 |
C21H19BrN4O3S2 |
|---|---|
分子量 |
519.4g/mol |
IUPAC 名称 |
14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C21H19BrN4O3S2/c1-21(2)8-13-15(9-29-21)31-17-16(13)18(28)26-19(23-17)25(3)24-20(26)30-10-14(27)11-4-6-12(22)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI 键 |
PVKOYRSRASDJED-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C |
规范 SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(6-bromo-1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413689.png)
![2-(2-Furyl)-3-{[(5-{4-nitro-2-methoxyphenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridine](/img/structure/B413691.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B413692.png)
![1-(5-methyl-2-furyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413694.png)

![5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B413696.png)
![5-amino-3-[2-(1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B413700.png)
![7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B413701.png)
![2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413702.png)
![3-[(Dimethylamino)methyl]-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413708.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413710.png)

